molecular formula C9H12S2 B14431932 4-Isopropylsulfanyl-benzenethiol CAS No. 76227-90-2

4-Isopropylsulfanyl-benzenethiol

Cat. No.: B14431932
CAS No.: 76227-90-2
M. Wt: 184.3 g/mol
InChI Key: ZHOVOMHTXPBPFN-UHFFFAOYSA-N
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Description

4-Isopropylsulfanyl-benzenethiol, also known as 4-isopropylbenzenethiol, is an aromatic thiol with the molecular formula C9H12S2. It is characterized by the presence of an isopropyl group attached to a benzene ring, which is further substituted with a thiol group. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylsulfanyl-benzenethiol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often employs environmentally friendly methods to minimize waste and reduce environmental impact. The process involves recycling solvents and reagents, ensuring high efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylsulfanyl-benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Activated carbon, xylene.

    Substitution: 2-chloro-3-formylquinolines, sodium hydride, dimethyl sulfoxide.

Major Products

    Oxidation: Corresponding disulfide.

    Substitution: 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde.

Scientific Research Applications

4-Isopropylsulfanyl-benzenethiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropylsulfanyl-benzenethiol involves its interaction with various molecular targets. The thiol group can undergo nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This reactivity is crucial for its role in organic synthesis and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorothiophenol
  • 4-Nitrothiophenol
  • 4-Methylbenzenethiol
  • Thiophenol

Uniqueness

4-Isopropylsulfanyl-benzenethiol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects compared to other thiophenols.

Properties

CAS No.

76227-90-2

Molecular Formula

C9H12S2

Molecular Weight

184.3 g/mol

IUPAC Name

4-propan-2-ylsulfanylbenzenethiol

InChI

InChI=1S/C9H12S2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3

InChI Key

ZHOVOMHTXPBPFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=C(C=C1)S

Origin of Product

United States

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